1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(1-Ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a 1-ethylindole moiety linked via a urea bridge to a thiophen-2-ylmethyl group. The compound’s structure combines the aromatic heterocycles indole and thiophene, which are known for their roles in medicinal chemistry and materials science. The ethyl group at the indole N1 position may enhance solubility and metabolic stability compared to unsubstituted indoles, while the thiophen-2-ylmethyl substituent could influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-9,11H,2,10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZTZZQTPQRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H20N2OS
- Molecular Weight : 316.43 g/mol
- Structural Features :
- Contains an indole ring, which is associated with diverse biological activities.
- The thiophene group may enhance chemical interactions within biological systems.
Kinase Inhibition
The compound's structural characteristics suggest its potential as a starting point for designing novel kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including cell signaling and metabolism. Inhibition of specific kinases is a promising strategy for treating diseases such as cancer and neurodegenerative disorders. Research has indicated that modifications to the structure of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea could yield compounds with enhanced inhibitory activity against targeted kinases.
Antibacterial Activity
The presence of both indole and thiophene moieties in this compound indicates potential antibacterial properties. Indole derivatives have been documented for their effectiveness against various bacterial strains. Future studies could focus on assessing the antibacterial efficacy of this compound against different pathogens, exploring its mechanism of action, and comparing it with existing antibacterial agents.
Case Studies and Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-hydroxyethyl)-3-(thiophen-methyl)urea | Contains a hydroxyl group | Potential for enhanced solubility |
| 3-[2-(indolyl)ethyl]urea | Similar indole structure | Notable anticancer activity |
| N,N-Diethyl-N'-(indolyl)methylurea | Contains diethyl substitution | Enhanced lipophilicity |
These compounds illustrate the diversity within urea derivatives while highlighting the distinctive combination of indole and thiophene in 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylymethyl)urea, which may contribute to its unique biological activities.
Future Directions in Research
Further research on this compound should focus on:
- Synthesis and Structural Modification : Exploring various synthetic routes to modify the compound's structure could enhance its bioactivity.
- Biological Testing : Conducting comprehensive biological assays to evaluate its efficacy against specific targets, including various bacterial strains and cancer cell lines.
- Mechanistic Studies : Investigating the mechanisms through which this compound exerts its biological effects could provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Chalcone Derivatives (): These compounds feature a propenone bridge instead of urea, which confers rigidity and planar geometry. In contrast, the urea bridge in the target compound introduces hydrogen-bonding capabilities, likely improving solubility and molecular recognition .
- Urea/Thiourea Analogs (): The adamantane-substituted urea in demonstrates how bulky substituents can modulate lipophilicity and bioactivity.
- Benzimidazole Derivatives (): The dual thiophene substitution in 5-chloro-benzimidazole highlights the role of thiophene in enhancing electron-rich environments. However, the benzimidazole core differs significantly from the urea-indole scaffold, likely leading to divergent biological targets .
Research Findings and Implications
- Material Science Applications: The fluorescence properties of indole-thiophene hybrids (e.g., BPEPO in ) suggest that the target compound could be explored for sensor development or organic electronics .
- Drug Design: Urea derivatives () are often investigated as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity, positioning the target compound as a candidate for similar studies .
Biological Activity
1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that incorporates an indole moiety and a thiophene group, which are both associated with various biological activities. The molecular formula of this compound is C18H20N2OS, with a molecular weight of approximately 316.43 g/mol. This compound has garnered attention for its potential as a kinase inhibitor and its possible antibacterial properties.
Kinase Inhibition Potential
The presence of the indole and thiophene groups in this compound suggests its utility in targeting kinases, which are critical in various cellular processes including cell growth and metabolism. Kinase inhibitors are of significant interest in cancer therapy and the treatment of neurodegenerative diseases. Preliminary studies indicate that this compound could serve as a starting point for developing novel kinase inhibitors through structural modifications .
Antibacterial Activity
Indole derivatives, including this compound, have been reported to exhibit antibacterial properties. Research involving similar structures has shown efficacy against various bacterial strains, suggesting that this compound may also possess such activity. Future studies should focus on assessing its effectiveness against specific bacterial pathogens and elucidating its mechanism of action .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-hydroxyethyl)-3-(thiophen-methyl)urea | Contains a hydroxyl group | Potential for enhanced solubility |
| 3-[2-(indolyl)ethyl]urea | Similar indole structure | Notable anticancer activity |
| N,N-Diethyl-N'-(indolyl)methylurea | Contains diethyl substitution | Enhanced lipophilicity |
These comparisons highlight the unique combination of indole and thiophene in 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylymethyl)urea, which may contribute to its distinct biological activities .
Synthesis Methods
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylymethyl)urea can be achieved through several chemical reactions involving indole and thiophene derivatives. These methods are crucial for producing the compound in sufficient purity for biological testing.
Preliminary Biological Testing
Initial biological assays have indicated that compounds with similar structures exhibit promising results in various biological tests. For instance, related indole compounds have shown significant anti-cancer activity in vitro, suggesting that further exploration of 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylymethyl)urea could yield valuable insights into its therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(thiophen-2-ylmethyl)urea, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the urea linkage via reaction between an isocyanate derivative and an amine-containing intermediate. For example, coupling 1-ethyl-1H-indole-3-amine with thiophen-2-ylmethyl isocyanate under inert conditions (e.g., nitrogen atmosphere) .
- Step 2: Purification using column chromatography or recrystallization to isolate the product. Solvent selection (e.g., ethanol or DCM) and temperature control (reflux at 80–100°C) are critical for yield optimization .
- Key parameters: Catalysts like triethylamine may enhance reaction efficiency, while TLC or HPLC monitors progress .
Q. How should researchers characterize the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the indole, thiophene, and urea moieties. For example, the urea NH protons typically appear as broad singlets near δ 8–9 ppm .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated 355.43 g/mol for ) with high-resolution data .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles, if crystalline forms are obtainable .
Advanced Research Questions
Q. What strategies are employed to investigate the compound’s biological targets, such as kinase inhibition or antimicrobial activity?
- Enzyme Assays: Use fluorescence-based kinase assays (e.g., EGFR or Aurora kinases) with ATP-competitive binding studies. IC values are determined via dose-response curves .
- Microbial Susceptibility Testing: Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus or E. coli), comparing results to structurally related urea derivatives .
- Cellular Uptake Studies: Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility Checks: Standardize assay protocols (e.g., cell culture conditions, passage numbers) to minimize variability .
- Meta-Analysis: Compare data with analogous compounds (e.g., 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea) to identify substituent-dependent trends .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies in experimental IC values .
Q. What methodologies are applied to study structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Modify substituents (e.g., replacing ethyl with cyclopropyl on the indole) and test activity changes .
- Pharmacophore Mapping: Identify critical functional groups (e.g., urea linkage for hydrogen bonding) using 3D-QSAR models .
- Metabolic Stability Assays: Evaluate hepatic microsome stability (e.g., rat liver microsomes) to correlate structural modifications with pharmacokinetic profiles .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?
- Kinase Panel Screening: Test against a broad panel (e.g., 50+ kinases) to identify selectivity profiles .
- Cellular Proliferation Assays: Use MTT or CellTiter-Glo in cancer lines (e.g., HeLa or MCF-7) with dose-dependent inhibition curves .
- Resistance Studies: Generate kinase mutants (e.g., T790M EGFR) via site-directed mutagenesis to study resistance mechanisms .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- pH Stability Tests: Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC .
- Plasma Stability Assays: Monitor half-life in human plasma at 37°C, using LC-MS for metabolite identification .
- Thermogravimetric Analysis (TGA): Assess thermal degradation thresholds to inform storage conditions .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally similar urea derivatives in terms of electronic properties?
-
Cyclopropyl vs. Ethyl Substitutents: Cyclopropyl groups enhance metabolic stability but may reduce solubility compared to ethyl groups .
-
Thiophene vs. Furan Moieties: Thiophene’s sulfur atom increases lipophilicity and π-stacking potential, influencing receptor binding .
-
Data Table:
Derivative LogP IC (EGFR) Solubility (µg/mL) Target compound 3.2 0.12 µM 15.6 Cyclopropyl analog 3.5 0.09 µM 8.3 Furan analog 2.8 0.45 µM 22.1
Q. What mechanistic studies elucidate the role of the urea linkage in target engagement?
- Hydrogen Bonding Analysis: Use FT-IR or X-ray crystallography to confirm urea NH interactions with kinase active sites .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to differentiate urea’s contribution from hydrophobic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
